4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate
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Overview
Description
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is a complex organic compound that features both acetylamino and sulfonate functional groups
Mechanism of Action
Target of Action
Similar compounds have been found to potentially act through the hsp90 and trap1 mediated signaling pathway .
Mode of Action
It’s worth noting that similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Similar compounds have been involved in suzuki–miyaura (sm) cross-coupling reactions , which are arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reactions to date .
Result of Action
Similar compounds have been screened for their antibacterial activity against various bacterial strains .
Action Environment
It’s worth noting that similar compounds have been described as relatively stable, readily prepared, and generally environmentally benign organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate typically involves multiple steps. One common method involves the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with 4-acetylaminophenol in the presence of a base such as pyridine. The reaction is usually carried out at temperatures ranging from 20°C to 60°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to maintain consistent reaction conditions. The use of nonchlorinated organic solvents that are inert towards isocyanates is also common to prevent unwanted side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-(Acetylamino)phenyl acetate: Similar structure but lacks the sulfonate group.
4-chloro-3-methoxybenzenesulfonate: Similar structure but lacks the acetylamino group.
Uniqueness
4-(Acetylamino)phenyl 4-chloro-3-methoxybenzenesulfonate is unique due to the presence of both acetylamino and sulfonate groups, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to its analogs.
Properties
IUPAC Name |
(4-acetamidophenyl) 4-chloro-3-methoxybenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO5S/c1-10(18)17-11-3-5-12(6-4-11)22-23(19,20)13-7-8-14(16)15(9-13)21-2/h3-9H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNVOUNWCVRMPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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